1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene
Description
Contextualization within Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic organic molecules containing atoms of at least two different elements in their rings, form a cornerstone of organic and medicinal chemistry. thieme-connect.com Among these, nitrogen-containing heterocycles are particularly prominent, with 59% of small-molecule medicines featuring a nitrogen heterocycle. The benzimidazole (B57391) scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a paramount example of this class. rsc.orgresearchgate.netnih.gov Its structure is isosteric with naturally occurring purine (B94841) nucleotides, allowing it to interact with various biological targets. researchgate.net
The initial interest in benzimidazole chemistry was significantly spurred by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. This led to extensive research into its derivatives, revealing a wide spectrum of pharmacological activities. researchgate.netnih.gov The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its chemical and biological properties. nih.gov Standard synthesis methodologies, such as the condensation reaction of 1,2-phenylenediamine with carboxylic acids or aldehydes, have been refined over decades, with modern approaches utilizing green chemistry principles, microwave assistance, and novel catalysts to improve efficiency and yield. thieme-connect.comorganic-chemistry.orgrsc.orgnih.gov This robust synthetic accessibility, coupled with its proven biological relevance, firmly establishes the benzimidazole framework as a "privileged scaffold" in the ongoing quest for novel therapeutic agents and functional materials. nih.gov
Significance of Bis-Benzimidazole Frameworks in Contemporary Chemical Science
Building upon the foundational importance of the single benzimidazole unit, molecules incorporating two such moieties, known as bis-benzimidazoles, have emerged as molecular systems of significant interest. These frameworks offer a higher level of structural complexity and functionality, acting as versatile ligands capable of coordinating with a wide array of metal ions. researchgate.netdoi.org The arrangement of the two benzimidazole rings, connected by a linker, allows them to act as chelating or bridging ligands, leading to the formation of diverse coordination complexes and metal-organic frameworks (MOFs). researchgate.netdoi.org The resulting metal complexes often exhibit unique optical, magnetic, and catalytic properties. mdpi.com
The significance of bis-benzimidazole frameworks extends prominently into the realm of supramolecular chemistry and materials science. Their rigid, aromatic nature facilitates π-π stacking interactions, which are crucial for the self-assembly of complex architectures. nih.gov Furthermore, certain bis-benzimidazole derivatives are recognized as DNA minor groove-binding ligands. nih.gov This ability to selectively bind to AT-rich sequences of DNA makes them promising candidates for the development of new anticancer agents. nih.govnih.gov The design and synthesis of novel bis-benzimidazole structures remain an active area of research, driven by their potential applications in fields ranging from catalysis and molecular sensing to the development of advanced therapeutic agents that can overcome existing drug resistance challenges. mdpi.comnih.gov
Scope and Research Imperatives for 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene
The general and most common synthetic route to these compounds involves the condensation of two equivalents of o-phenylenediamine (B120857) with the corresponding phthalic acid isomer (phthalic acid for the 1,2-isomer, isophthalic acid for the 1,3-isomer, and terephthalic acid for the 1,4-isomer). mdpi.comnih.gov This reaction is typically carried out under dehydrating conditions, often using strong acids like polyphosphoric acid (PPA) at elevated temperatures. mdpi.comnih.gov
While the 1,3- and 1,4- isomers are well-documented in scientific literature, specific research detailing the synthesis and characterization of This compound is notably scarce. This represents a significant research gap. The proximity of the two benzimidazole units in the 1,2-position would be expected to induce significant steric hindrance, potentially influencing its conformational freedom, photophysical properties, and ability to act as a chelating ligand for metal ions.
The imperative for future research is clear: to synthesize and isolate the 1,2-isomer, followed by a thorough characterization of its structural and physical properties. Comparative studies against its well-known 1,3- and 1,4- counterparts would provide invaluable insight into how isomeric changes in the linker impact the molecule's electronic structure, fluorescence, and coordination behavior. Such fundamental knowledge is crucial for the rational design of new ligands for catalysis, functional materials, and molecular sensors.
Below is a comparative table of computed properties for the known 1,3- and 1,4-isomers, highlighting the type of data that is currently missing for the 1,2-isomer.
| Property | 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene | 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene |
| Molecular Formula | C20H14N4 | C20H14N4 |
| Molecular Weight | 310.36 g/mol | 310.36 g/mol |
| CAS Number | 29914-81-6 | 1047-63-8 |
| Topological Polar Surface Area | 57.4 Ų | 57.4 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 2 | 2 |
| (Data sourced from PubChem CID 280940 and 830749) nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-8-14(20-23-17-11-5-6-12-18(17)24-20)13(7-1)19-21-15-9-3-4-10-16(15)22-19/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCKXMOMGRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,2 Bis 1h Benzo D Imidazol 2 Yl Benzene and Its Derivatives
Condensation Reactions with o-Phenylenediamine (B120857) Precursors
The cornerstone of 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene synthesis lies in the condensation reaction between o-phenylenediamine and a suitable precursor that provides the central benzene (B151609) ring with two adjacent electrophilic sites. This can be a dicarboxylic acid, a dialdehyde, or their derivatives.
Acid-Catalyzed Approaches (e.g., Polyphosphoric Acid (PPA))
A prevalent and robust method for the synthesis of benzimidazole (B57391) derivatives involves the condensation of o-phenylenediamines with carboxylic acids under strong acidic and dehydrating conditions. mdpi.comnih.gov Polyphosphoric acid (PPA) is a frequently employed reagent in this context, serving as both a catalyst and a solvent. dergipark.org.trresearchgate.net The reaction typically involves heating a mixture of o-phenylenediamine and phthalic acid or its anhydride (B1165640) in PPA. The high temperature facilitates the formation of the two imidazole (B134444) rings in a one-pot process.
The general mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarboxylic acid, followed by cyclization and dehydration to form the stable benzimidazole rings. While specific yields for this compound are not extensively documented in readily available literature, this method is known for producing various 2-aryl- and 2-alkyl-substituted benzimidazoles in good yields. acs.org
Table 1: Examples of Acid Catalysts in Benzimidazole Synthesis
| Catalyst | Precursors | General Conditions | Reference |
| Polyphosphoric Acid (PPA) | o-phenylenediamine, Carboxylic Acids | High Temperature | dergipark.org.trresearchgate.net |
| Hydrochloric Acid | o-phenylenediamine, Carboxylic Acids | High Temperature | nih.gov |
| p-Toluenesulfonic Acid | o-phenylenediamine, Carboxylic Acids | High Temperature | nih.gov |
| Phosphoric Acid | o-phenylenediamine, Aromatic Aldehydes | 50 °C, Methanol (B129727) | nih.gov |
Oxidative Condensation Methods (e.g., Sodium Metabisulfite)
An alternative to acid-catalyzed methods is the oxidative condensation of o-phenylenediamine with aldehydes. dergipark.org.tr For the synthesis of this compound, o-phthalaldehyde (B127526) would be the required starting material. This reaction is typically carried out in the presence of an oxidizing agent. Sodium metabisulfite (B1197395) (Na₂S₂O₅) is a commonly used and cost-effective oxidant for this purpose. nih.gov
In this process, it is proposed that the o-phenylenediamine first condenses with the aldehyde groups of o-phthalaldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation, facilitated by the sodium metabisulfite, leads to the formation of the aromatic benzimidazole rings. These reactions are often conducted in solvents like ethanol. nih.gov The electronic nature of substituents on the aldehyde can influence the reaction, with both electron-withdrawing and electron-donating groups being investigated in the synthesis of other bis-benzimidazoles. nih.gov
Microwave-Assisted Synthetic Protocols
To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool in the preparation of benzimidazole derivatives. nih.govmdpi.comsemanticscholar.org This technique can be applied to both acid-catalyzed and oxidative condensation reactions. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govmdpi.com
For instance, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be efficiently carried out in a microwave reactor, often leading to higher yields and cleaner products. dergipark.org.trsemanticscholar.org While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed, the general success of this method for a wide range of benzimidazole derivatives suggests its applicability.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Benzimidazole Derivatives
| Method | Typical Reaction Time | Typical Yield Increase | Reference |
| Conventional Heating | 2 - 8 hours | - | nih.gov |
| Microwave Irradiation | 3 - 10 minutes | 3% to 113% | nih.gov |
Diversification through Structural Modifications
The core structure of this compound can be further modified to explore structure-activity relationships and fine-tune its properties. This is primarily achieved through N-alkylation of the benzimidazole nitrogen atoms and by introducing substituents on the aromatic rings of the o-phenylenediamine precursor.
N-Alkylation Strategies and Functionalization
The secondary amine protons on the imidazole rings of this compound are amenable to substitution, most commonly through N-alkylation. jyoungpharm.org This is a popular strategy for the synthesis of 1,2-disubstituted benzimidazoles. jyoungpharm.org The reaction typically involves treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrical benzimidazoles. beilstein-journals.org
This functionalization allows for the introduction of a wide variety of alkyl and functionalized alkyl groups, which can significantly alter the solubility, electronic, and biological properties of the molecule. For example, the reaction of 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides is a known method to produce N-alkylated derivatives. connectjournals.com
Aromatic Ring Substitution Effects on Synthetic Outcomes
The electronic properties of the final this compound derivative can be modulated by using substituted o-phenylenediamines as starting materials. The presence of electron-donating or electron-withdrawing groups on the benzene ring of the o-phenylenediamine can influence the nucleophilicity of the amino groups and thus affect the rate and yield of the condensation reaction.
For instance, in the synthesis of other bis-benzimidazoles, the electronic effects of substituents on the aldehyde component have been investigated. nih.gov It is plausible that similar effects would be observed when using substituted o-phenylenediamines. The synthesis of benzimidazole derivatives from substituted o-phenylenediamines and various aldehydes is a well-established method, indicating that a range of functional groups on the benzimidazole moiety are tolerated in these synthetic procedures. nih.gov This allows for the preparation of a library of derivatives with varied electronic properties for further studies.
Linker Modification and Homologation (e.g., Ethane, Propane, Butane (B89635) Linkers)
A common and effective strategy for synthesizing this compound derivatives with ethane, propane, and butane linkers involves the condensation of o-phenylenediamine with the corresponding dicarboxylic acids: succinic acid, glutaric acid, and adipic acid, respectively. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a widely used and effective option.
The general reaction scheme involves the reaction of two equivalents of o-phenylenediamine with one equivalent of the dicarboxylic acid in the presence of a catalyst and heat. The dicarboxylic acids serve as the source for the alkane linkers of varying lengths.
Table 1: Synthesis of Alkane-Linked Bis(1H-benzo[d]imidazol-2-yl) Derivatives
| Linker | Dicarboxylic Acid | Product Name |
|---|---|---|
| Ethane | Succinic Acid | 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane |
| Propane | Glutaric Acid | 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane |
The reaction mechanism proceeds through the formation of amide intermediates, followed by intramolecular cyclization and dehydration to yield the benzimidazole rings. Polyphosphoric acid is particularly effective as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the desired bis-benzimidazole product.
Alternative synthetic approaches include microwave-assisted synthesis. This method offers several advantages over conventional heating, such as significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles. In microwave-assisted synthesis, the reaction of o-phenylenediamine with a dicarboxylic acid can be carried out in the presence of a solid support catalyst, such as alumina-methanesulfonic acid (AMA), or in a solvent-free system.
Purification and Characterization Techniques in Synthetic Organic Chemistry
The successful synthesis of this compound and its derivatives is contingent upon effective purification and thorough characterization to ensure the identity and purity of the final compounds.
Purification Techniques:
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. For bis-benzimidazole derivatives, solvents such as ethanol, methanol, or mixtures including ethyl acetate (B1210297) are often employed. The process may involve the addition of activated carbon to remove colored impurities.
Column Chromatography: This technique is used for the separation and purification of individual compounds from a mixture. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. For bis-benzimidazole derivatives, a mixture of a polar solvent like methanol or ethyl acetate and a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is often used as the eluent. The progress of the separation is monitored by thin-layer chromatography (TLC).
Sublimation: For compounds that are thermally stable, vacuum sublimation can be a highly effective purification method. The impure solid is heated under reduced pressure, causing it to transition directly from the solid to the gas phase. The gaseous compound then crystallizes back into a pure solid on a cooled surface, leaving non-volatile impurities behind.
Characterization Techniques:
The structures of the synthesized this compound derivatives are confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule. For bis-benzimidazole derivatives, the ¹H NMR spectrum typically shows signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons of the benzene rings. The protons of the alkane linker will appear in the upfield region, with their chemical shift and multiplicity depending on the length of the chain and neighboring protons. The N-H proton of the benzimidazole ring usually appears as a broad singlet at a downfield chemical shift (often >10 ppm).
¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons of the benzimidazole rings and the aliphatic carbons of the alkane linker.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for bis-benzimidazole derivatives include:
N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic linker (below 3000 cm⁻¹).
C=N and C=C stretching vibrations of the benzimidazole ring system in the range of 1500-1650 cm⁻¹.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information. For instance, cleavage of the alkane linker can lead to characteristic fragment ions.
Melting Point Determination: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically broaden the melting point range and depress the melting point. Therefore, a sharp melting point is a good indicator of the purity of the synthesized compound.
Table 2: Summary of Characterization Data for Alkane-Linked Bis(1H-benzo[d]imidazol-2-yl) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|---|
| 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane | Aromatic H's (multiplet), Alkane H's (singlet), N-H (broad singlet) | Aromatic C's, Alkane C's | N-H stretch, C-H stretch (aromatic & aliphatic), C=N/C=C stretch | [M]⁺ |
| 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane | Aromatic H's (multiplet), Alkane H's (multiplets), N-H (broad singlet) | Aromatic C's, Alkane C's | N-H stretch, C-H stretch (aromatic & aliphatic), C=N/C=C stretch | [M]⁺ |
Coordination Chemistry of 1,2 Bis 1h Benzo D Imidazol 2 Yl Benzene
Ligand Design Principles and Chelation Modes
The structure of 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene, featuring two benzimidazole (B57391) units attached to adjacent positions on a central benzene (B151609) ring, is fundamental to its function as a ligand. This specific arrangement dictates its coordination behavior with metal ions.
Nitrogen Atom Coordination Sites and Multidentate Behavior
The primary coordination sites in this compound are the imine nitrogen atoms of the two benzimidazole moieties. Each benzimidazole ring contains two nitrogen atoms: an acidic N-H proton-bearing pyrrole-type nitrogen and a basic imine-type (pyridinic) nitrogen. It is the lone pair of electrons on the imine nitrogens that is readily available for donation to a metal center, forming a coordinate bond.
Due to the presence of two such benzimidazole units, the ligand can act as a bidentate or potentially a multidentate ligand. In its most common chelation mode, the two imine nitrogen atoms coordinate to a single metal ion, forming a stable chelate ring. This bidentate N,N-coordination is a key feature of its ligand design. The proximity of the two benzimidazole groups, enforced by the ortho-substitution on the central phenyl ring, facilitates this chelation. Furthermore, under certain conditions, the ligand can bridge two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers.
Conformational Flexibility and its Influence on Metal Complexation
The conformational flexibility of this compound plays a crucial role in its ability to form stable metal complexes. The single bonds connecting the benzimidazole rings to the central benzene ring allow for rotation. This rotational freedom enables the ligand to adopt a conformation that minimizes steric hindrance and optimizes the orientation of the nitrogen donor atoms for effective coordination with a metal ion.
This flexibility allows the ligand to accommodate a variety of metal ions with different preferred coordination geometries. The "bite angle" of the ligand—the N-M-N angle formed upon chelation—can adjust to suit the electronic and steric requirements of the metal center. This adaptability is a key principle in its design, making it a versatile building block in the construction of diverse coordination compounds.
Formation of Metal Complexes with Transition and Lanthanide Ions
The rich coordination chemistry of this compound is demonstrated by its ability to form a wide array of complexes with both transition metals and lanthanide ions. The synthesis and characterization of these complexes reveal insights into the ligand's versatile binding capabilities.
Synthesis and Characterization of Mononuclear Complexes
Mononuclear complexes are typically synthesized by reacting this compound with a metal salt in a suitable solvent. The stoichiometry of the reactants is controlled to favor the formation of a complex where one or more ligand molecules coordinate to a single metal center.
For example, the reaction of this ligand with divalent transition metal salts such as Ni(II), Co(II), or Cu(II) often yields complexes with the general formula [M(L)Cl₂], where L represents the bis(benzimidazole) ligand. These complexes are typically characterized using a range of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Confirms the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N bonds within the benzimidazole rings.
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion.
Elemental Analysis: Determines the empirical formula of the complex, confirming the metal-to-ligand ratio.
| Complex | Metal Ion | Color | Key FT-IR Peaks (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|---|
| [Ni(L)Cl₂] | Ni(II) | Green | ~1605 | ~630 |
| [Co(L)Cl₂] | Co(II) | Blue | ~1600 | ~670 |
| [Fe(L)Cl₂] | Fe(II) | Brown | ~1595 | - |
Synthesis and Characterization of Multinuclear Complexes
By adjusting the reaction conditions, such as the metal-to-ligand ratio or the choice of solvent, this compound can act as a bridging ligand to form multinuclear complexes. In these structures, the ligand spans two or more metal centers, creating extended one-, two-, or three-dimensional networks.
Coordination Geometry Analysis
The conformational flexibility of this compound allows it to support various coordination geometries around the metal center, which are influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands (e.g., anions or solvent molecules).
Commonly observed geometries for transition metal complexes with this ligand include:
Octahedral: This is a frequent geometry for many transition metal ions, where the metal is coordinated to six donor atoms. In complexes of the type [M(L)₂X₂], the two bidentate ligands and two monodentate ligands (X) would create an octahedral environment.
Square Planar: Often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). The ligand's bite angle can adapt to the 90° angles typical of this geometry.
Tetrahedral: Common for d¹⁰ ions like Zn(II) and Cd(II), as well as some Co(II) complexes.
The analysis of crystal structures provides precise details on these geometries. For instance, in a hypothetical octahedral complex, the N-M-N angles within the chelate ring would be close to 90°, while the angles between ligands would be approximately 90° or 180°. In contrast, a tetrahedral complex would exhibit N-M-N angles closer to the ideal 109.5°.
| Metal Ion | Typical Coordination Number | Common Geometry |
|---|---|---|
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Cd(II) | 4, 6, 7 | Tetrahedral, Octahedral, Pentagonal Bipyramidal |
The coordination chemistry of this compound with lanthanide ions is also of interest, often resulting in complexes with higher coordination numbers (e.g., 7, 8, or 9) and more varied geometries, such as capped trigonal prismatic or square antiprismatic, owing to the larger ionic radii and different bonding preferences of the lanthanides.
Role of Counterions in Metal-Ligand Assembly
The final architecture of coordination polymers is influenced by several factors, including the nature of the metal centers, the organic ligands, and the counter-anions. nih.gov For instance, in the assembly of transition metal complexes with the flexible ligand 1,4-bis(1,2,4-triazol-1-yl)butane, a variety of anions such as Cl⁻, Br⁻, ClO₄⁻, acetate (B1210297), SO₄²⁻, NO₃⁻, and NCS⁻ have been shown to dictate the dimensionality and topology of the resulting coordination polymers. rsc.org These anions can either directly participate in the coordination to the metal ion or influence the crystal packing through hydrogen bonding, leading to diverse structures ranging from one-dimensional chains to complex three-dimensional networks. rsc.org
For example, with a related bis(benzimidazole) ligand, the choice of counterion has been shown to subtly regulate the crystal architectures of palladium(II)-based metallacalixarenes through inter- and intramolecular C-H hydrogen bonding interactions.
A summary of the influence of different anions on the dimensionality of coordination polymers with a related bis(triazole) ligand is presented in the table below, illustrating the directing role of counterions.
| Anion | Metal Ion | Resulting Structure with 1,4-bis(1,2,4-triazol-1-yl)butane |
| Cl⁻ | Cu(II) | 1D linear chain |
| Br⁻ | Cu(II) | 2D helical layer |
| ClO₄⁻ | Cu(II) | 3D interpenetrating diamondoid network |
| Acetate | Cu(II) | 1D chain of dimeric units |
| SO₄²⁻ | Ni(II) | 1D chain |
| ClO₄⁻ | Ni(II) | 3D interpenetrating network |
| NO₃⁻ | Ni(II) | 3D interpenetrating α-polonium architecture |
| SO₄²⁻ | Co(II) | 1D chain |
| NCS⁻ | Co(II) | 1D chain |
Extended Coordination Architectures
The rigid and divergent nature of the this compound ligand makes it an excellent building block for the construction of extended coordination architectures. Depending on the coordination geometry of the metal ion and the reaction conditions, this ligand can give rise to one-dimensional coordination polymers or discrete, self-assembled metallacycles and metallacages.
One-dimensional (1D) coordination polymers are a class of materials where metal centers are linked by organic ligands to form infinite chains. The this compound ligand, with its two nitrogen donor sites, can effectively bridge metal ions to generate such 1D structures.
For instance, coordination polymers have been synthesized using bis-imidazole ligands and various metal ions, resulting in diverse 1D topologies. mdpi.com With a similar ligand, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, a Zn(II) complex forms a 1D Z-shaped chain, while a Cu(II) complex with the same ligand and a dicarboxylate co-ligand assembles into a 1D ladder-shaped chain. mdpi.com Another example is a Ni(II) coordination polymer with 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate (B14756721) co-ligands, which exhibits a 1D extended structure composed of alternating 26- and 16-membered rings. nih.gov
The formation of these 1D chains is often driven by the coordination of the nitrogen atoms from the benzimidazole moieties to the metal centers, creating a repeating structural motif. The flexibility of the ligand and the coordination preferences of the metal ion play a crucial role in determining the final chain conformation.
In addition to forming extended polymeric structures, bis-benzimidazole ligands can participate in coordination-driven self-assembly to form discrete, closed architectures such as metallacycles and metallacages. researchgate.net These structures are formed when the stoichiometry and geometry of the metal precursors and the organic ligands favor the formation of finite, cyclic assemblies over infinite polymeric chains.
A closely related ligand, 1,3-bis(1H-naphtho qu.edu.iqnih.govimidazol-1-yl)benzene, has been shown to form novel boat-shaped palladium(II)-based metallacalixarenes through metal-directed self-assembly with a cis-coordinated Pd(II) precursor. These metallacycles represent discrete, well-defined molecular entities.
The formation of such metallacycles is a testament to the power of self-assembly in creating complex, functional molecular architectures. The size and shape of the resulting metallacycle are dictated by the bite angle of the ligand and the coordination geometry of the metal ion.
Stability and Reactivity of Metal-Bis-Benzimidazole Complexes
Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of coordination compounds. For example, the thermal decomposition of Co(III), Ni(II), and Cu(II) complexes with a benzimidazolyl azo ligand has been studied, revealing that the complexes decompose in a stepwise manner. qu.edu.iq In one study, a Ni(II) complex was found to be stable up to 390°C, after which the organic ligand began to decompose. qu.edu.iq Similarly, Co(II) macrocyclic complexes derived from amide-based ligands have shown thermal stability with decomposition commencing around 150°C and completing by 650°C. nih.gov The thermal stability of d10 metal complexes with a 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand has also been reported to be good. psu.edu
The reactivity of these complexes is often explored in the context of catalysis and their potential as therapeutic agents. Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, for instance, are noted for their catalytic activity in various organic transformations. nih.govnih.gov The benzimidazole core can be a versatile scaffold for designing ligands that, upon coordination to a metal, can facilitate a range of chemical reactions. The electronic properties of the benzimidazole ring, which can be tuned by substituents, play a significant role in modulating the reactivity of the metal center.
The table below summarizes the thermal decomposition data for a Ni(II) complex with a related benzimidazolyl azo ligand, providing an example of the thermal stability of such compounds. qu.edu.iq
| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |
| [Ni(C₁₆H₁₀N₅O)₂]·H₂O | 90-390 | 2.65 (calc. 2.75) | Dehydration |
| 390-562 | 44.30 (calc. 44.11) | Decomposition of organic ligand |
Supramolecular Chemistry of 1,2 Bis 1h Benzo D Imidazol 2 Yl Benzene Frameworks
Non-Covalent Interaction Motifs
The spatial arrangement and ultimate properties of 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene in the solid state are largely governed by a variety of non-covalent interactions. These forces, though individually weak, collectively provide the energetic driving force for the formation of ordered supramolecular structures.
Hydrogen bonding is a predominant force in the crystal engineering of benzimidazole-containing molecules. The imidazole (B134444) moiety possesses both hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2-hybridized nitrogen) sites, facilitating the formation of robust and directional interactions.
In cases where the benzimidazole (B57391) framework is co-crystallized with solvent molecules such as water or alcohols, O-H...N hydrogen bonds are prevalent. The oxygen atom of the solvent can act as a hydrogen bond donor to the nitrogen acceptor of the benzimidazole, or the N-H group can donate to the oxygen atom. mdpi.comnih.gov In a hydrated crystal of a 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, strong N-H...O and O-H...N hydrogen bonds create an infinite-chain motif. mdpi.com The interaction energy for the O-H...N bond in this system was calculated to be -7.82 kcal/mol, highlighting the strength of this interaction. mdpi.com
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance in Benzimidazoles |
| N-H...N | Imidazole N-H | Imidazole N | 2.7 - 3.0 | Formation of tapes and chains, primary self-assembly motif. |
| C-H...N | Aromatic C-H | Imidazole N | 3.0 - 3.5 | Stabilizes crystal packing, links primary motifs. |
| O-H...N | Solvent (e.g., H₂O) | Imidazole N | 2.6 - 2.9 | Occurs in solvated crystals, influences packing. |
| N-H...O | Imidazole N-H | Solvent (e.g., H₂O) | 2.7 - 3.0 | Occurs in solvated crystals, influences packing. |
This table presents typical hydrogen bond parameters observed in benzimidazole-containing crystal structures.
The planar aromatic rings of the benzimidazole and the central benzene (B151609) ring in this compound are prone to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are crucial in stabilizing the three-dimensional packing of the molecules.
In many benzimidazole-containing compounds, parallel-displaced or slipped-stacking arrangements are observed. mdpi.com This geometry is generally more favorable than a face-to-face arrangement as it minimizes electrostatic repulsion. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. For example, in the crystal structure of 1-Butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate, slipped π–π intermolecular stacking interactions are observed between the imidazole and benzene rings with a centroid-centroid distance of 3.5300 (11) Å. researchgate.net Similarly, in 2-phenyl-1H-phenanthro[9,10-d]imidazole, weak, slipped, π-stacking interactions are observed with a centroid–centroid distance of 3.5675 (9) Å. nih.gov
The extent and geometry of π-π stacking can significantly influence the material's electronic and photophysical properties. Tight π-stacking contacts can lead to a decrease in fluorescence quantum yield in the solid state. rsc.org
| Interaction Parameter | Description | Typical Values in Benzimidazole Derivatives |
| Centroid-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.5 - 3.8 Å |
| Interplanar Distance | The perpendicular distance between the planes of two parallel aromatic rings. | 3.3 - 3.6 Å |
| Slippage | The lateral offset between the centroids of two stacked aromatic rings. | Varies depending on the specific packing arrangement. |
This table outlines key parameters used to describe π-π stacking interactions in the solid state.
The introduction of fluorine atoms into the this compound framework can introduce an additional non-covalent interaction: the C-F...π interaction. This interaction involves the electron-deficient fluorine atom interacting with the electron-rich π-system of an adjacent aromatic ring. While weaker than conventional hydrogen bonds, these interactions can play a significant role in directing the crystal packing of fluorinated derivatives.
Studies on fluorinated (benzo[d]imidazol-2-yl)methanols have shown the presence of C-F...π interactions that affect the crystal packing. The atom-to-plane distances for F...Cg (where Cg is the centroid of the aromatic ring) in these systems are in the range of 3.25–3.89 Å. The energy of these interactions is generally lower than that of classical hydrogen bonds, yet they can influence the final solid-state structure, even in the presence of strong hydrogen bonding networks.
Self-Assembly Processes and Hierarchical Structures
The interplay of the non-covalent interactions described above drives the spontaneous organization of this compound molecules into larger, ordered assemblies. These self-assembly processes can lead to the formation of discrete dimeric units and, under appropriate conditions, to the generation of highly ordered hierarchical structures such as columnar liquid crystals.
In solution and in the solid state, benzimidazole derivatives have been observed to form dimeric structures. These dimers can be held together by a combination of double hydrogen bonds and π-π stacking interactions. For instance, theoretical studies on (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one have shown that dimers are formed through double N-H...O hydrogen bonds. sciencepublishinggroup.com In the case of this compound, it is plausible that dimers form through intermolecular N-H...N hydrogen bonds between the two benzimidazole moieties of neighboring molecules. Furthermore, π-π stacking between the aromatic systems of two molecules can also contribute to the stability of such dimeric units.
The rigid, planar structure of this compound, coupled with its ability to form strong directional hydrogen bonds, makes it a potential candidate for the formation of liquid crystalline phases. Specifically, the formation of columnar liquid crystals is a known phenomenon for related benzimidazole-based molecules.
For example, 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene, when combined with gallic acid derivatives, forms supramolecular columnar liquid crystals. researchgate.net The self-assembly is driven by hydrogen bonding between the benzimidazole units and the carboxylic acid groups. This creates disc-like supramolecular structures that then stack on top of each other to form columns. While the 1,2-isomer has a different geometry, the fundamental principles of self-assembly through hydrogen bonding to form extended, ordered structures remain applicable. It is conceivable that this compound, potentially with suitable peripheral modifications, could self-assemble into columnar mesophases, with the molecules stacking in a way that is directed by the intermolecular hydrogen bonds. The formation of such ordered, yet fluid, phases is of significant interest for applications in molecular electronics and sensor technology.
Influence of Molecular Design on Supramamolecular Organization
The supramolecular organization of this compound frameworks is intricately governed by a delicate balance of non-covalent interactions. The inherent molecular design of this scaffold, characterized by the presence of hydrogen bond donors (N-H groups) and acceptors (pyridinic nitrogen atoms), as well as extensive π-conjugated surfaces, predisposes it to self-assembly. Strategic modifications to this core structure can profoundly influence the directionality and strength of these interactions, thereby enabling control over the resulting supramolecular architecture. Key design elements that dictate the supramolecular organization include the nature and position of substituents, which modulate hydrogen bonding and π-π stacking interactions.
The primary intermolecular recognition motif in this compound is the N-H···N hydrogen bond between the benzimidazole moieties of adjacent molecules. This interaction is highly directional and plays a crucial role in the formation of one-dimensional chains or more complex networks. The strength and geometry of these hydrogen bonds can be fine-tuned by the introduction of functional groups on the benzimidazole or the central benzene ring.
Electron-withdrawing substituents, such as nitro or cyano groups, can increase the acidity of the N-H proton, leading to stronger hydrogen bonds. Conversely, electron-donating groups, like methoxy (B1213986) or methyl, may decrease the acidity of the N-H proton, resulting in slightly weaker hydrogen bonds. The position of these substituents is also critical; for instance, a substituent on the benzimidazole ring may exert a more direct electronic influence on the hydrogen-bonding sites compared to a substituent on the central phenyl linker.
Beyond electronics, steric hindrance plays a significant role. Bulky substituents introduced near the benzimidazole N-H groups can impede the ideal geometry for hydrogen bonding, potentially leading to frustrated or alternative supramolecular arrangements. This can disrupt the formation of extended chains and favor the assembly of discrete oligomers or more loosely packed structures.
Another pivotal interaction governing the self-assembly of these frameworks is π-π stacking. The planar aromatic surfaces of the benzimidazole and benzene rings facilitate attractive interactions between molecules. The arrangement of these stacked structures can be parallel-displaced or T-shaped, and the introduction of substituents can significantly alter these geometries.
Substituents can influence π-π stacking in several ways:
Electronic Effects: Electron-rich aromatic rings tend to stack favorably with electron-poor rings. Therefore, introducing electron-donating groups on one molecule and electron-withdrawing groups on another can enhance the strength of π-π interactions.
Steric Effects: Bulky substituents can increase the distance between stacked aromatic planes, thereby weakening the interaction. They can also induce a more staggered or offset packing arrangement to minimize steric repulsion.
Polarizability: Substituents can alter the polarizability of the aromatic system, which in turn affects the dispersion forces that contribute significantly to π-π stacking.
The strategic placement of functional groups can be used to favor one type of interaction over the other. For instance, the introduction of long alkyl chains can promote van der Waals interactions and lead to lamellar or columnar structures, where the aromatic cores are segregated from the aliphatic domains.
The following table summarizes the hypothetical influence of different substituents on the primary non-covalent interactions and the potential resulting supramolecular organization of this compound derivatives.
| Substituent | Position | Effect on N-H···N Hydrogen Bonding | Effect on π-π Stacking | Potential Supramolecular Organization |
|---|---|---|---|---|
| -NO2 | Benzimidazole 5-position | Strengthened due to increased N-H acidity | Modified due to altered electronic character | Robust 1D chains with altered inter-chain packing |
| -OCH3 | Central benzene 4-position | Slightly weakened due to electron donation | Enhanced due to increased π-electron density | 2D sheets with significant π-stacking |
| -C(CH3)3 | Benzimidazole 4-position | Sterically hindered, potentially disrupted | Weakened due to increased interplanar distance | Discrete dimers or loosely packed structures |
| -Br | Central benzene 3-position | Minor electronic effect | Potential for halogen bonding to direct packing | Complex 3D networks influenced by C-H···Br and Br···π interactions |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electron distribution and geometry of a molecule, which in turn dictates its chemical and physical properties. For complex organic molecules such as benzimidazole (B57391) derivatives, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed.
Density Functional Theory (DFT) has become a primary computational tool for studying the molecular and electronic structures of benzimidazole derivatives due to its favorable balance of accuracy and computational cost. niscpr.res.in DFT calculations are used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule. niscpr.res.innih.gov
These calculations have been applied to various benzimidazole compounds, which share the core structure of 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene. niscpr.res.iniucr.org For instance, the geometry of benzimidazole moieties is optimized to better understand their structural parameters. niscpr.res.in The fusion of a benzene (B151609) and an imidazole (B134444) ring creates the bicyclic benzimidazole system, which is a key component of many pharmacologically important molecules. niscpr.res.inacs.org
The electronic structure is also extensively studied using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. niscpr.res.in A smaller energy gap often suggests higher reactivity and the potential for intramolecular charge transfer. niscpr.res.in
Table 1: Representative DFT-Calculated Electronic Properties of Benzimidazole Derivatives
| Parameter | Description | Typical Calculated Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |
Note: Values are generalized from studies on various 2-substituted benzimidazole derivatives and may differ for the specific title compound.
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that was foundational in the development of computational chemistry. While often less accurate than modern DFT methods for many applications due to its lack of electron correlation, it is still utilized for calculating the molecular geometry and vibrational frequencies of molecules like benzimidazole derivatives. researchgate.netmersin.edu.tr
HF calculations are frequently performed in conjunction with DFT studies to provide a comparative analysis. researchgate.netmersin.edu.tr For example, in the study of 2-ethyl-1H-benzo[d]imidazole, both HF and DFT (specifically, B3LYP) methods were used with a 6-31G(d) basis set to optimize the molecular structure and calculate vibrational frequencies. mersin.edu.tr The results often show that DFT methods provide a better correlation with experimental data, particularly for vibrational spectra. mersin.edu.tr However, HF remains a valuable tool for providing a baseline theoretical description of the molecule's electronic structure. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting experimental spectra. By simulating spectroscopic properties, researchers can assign spectral features to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure and behavior.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. epa.gov It allows for the prediction of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. epa.gov
Studies on 2-(2'-pyridyl)benzimidazole derivatives and their metal complexes have utilized TD-DFT to investigate their absorption spectra. epa.gov These calculations help identify the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule (e.g., the benzimidazolyl or phenyl rings) or involve charge transfer between different molecular fragments. epa.gov For benzimidazole derivatives, absorption characteristics are often attributed to π-π* transitions within the aromatic system. epa.gov The predicted absorption wavelengths from TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the computational model and aid in the interpretation of the experimental data. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.com Computational analysis, typically using DFT and HF methods, is crucial for the detailed assignment of vibrational modes. researchgate.netmersin.edu.tr
Theoretical calculations provide a set of vibrational frequencies and their corresponding normal modes. researchgate.net These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational methods and to improve agreement with experimental spectra. mersin.edu.tr The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.com This detailed assignment is essential for interpreting complex experimental spectra, confirming molecular structure, and understanding intramolecular dynamics. mdpi.comacs.org For example, the characteristic N-H stretching vibration in benzimidazoles can be identified and analyzed through this combined experimental and theoretical approach. mersin.edu.tr
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Benzimidazole-Related Structures
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) |
|---|---|---|
| N-H Stretch | ~3507 | Not always observed due to H-bonding |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3100 |
| C=N Stretch | ~1620 | ~1625 |
| Ring C=C Stretch | 1450 - 1600 | 1450 - 1600 |
Note: Frequencies are representative values from studies on various benzimidazole derivatives. mersin.edu.trmdpi.com
Intermolecular Interaction Energy Analysis
The way molecules interact with each other governs the properties of materials in the solid state, such as their crystal packing and melting point. Computational chemistry can be used to analyze and quantify these non-covalent interactions. nih.govnih.gov
For molecules containing benzimidazole rings, key intermolecular interactions include hydrogen bonding and π-π stacking. nih.govmdpi.com The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. nih.govmdpi.com Additionally, C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, can play a significant role in the crystal structure. nih.gov
The strength of these interactions can be estimated using high-level quantum chemical calculations. nih.govmdpi.com By calculating the energy of a dimer (two interacting molecules) and subtracting the energies of the individual monomers, the interaction energy can be determined. mdpi.com Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) can provide further insight into the nature and strength of these hydrogen bonds and other weak interactions. researchgate.net For example, calculations on a benzimidazole derivative hydrate showed a strong O-H···N hydrogen bond with an interaction energy of -7.82 kcal/mol. mdpi.com Understanding these interactions is crucial for crystal engineering and designing materials with specific properties. nih.gov
Lack of Specific Research Data on this compound
A comprehensive search for theoretical and computational studies focusing on this compound has revealed a significant gap in the scientific literature. Currently, there are no specific published molecular dynamics simulations or detailed conformational analyses available for this particular isomer.
While computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) are powerful tools for investigating the structural and dynamic properties of molecules, these studies have been applied to various other benzimidazole derivatives and isomers, but not explicitly to the 1,2-substituted benzene core.
Research on related compounds, such as the 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene isomer, shows that the conformation is primarily defined by the dihedral angles between the central benzene ring and the two benzimidazole systems. In different crystalline forms of the 1,4-isomer, these dihedral angles have been observed to vary, for instance, being reported as 16.8° and 14.2° in one molecule and 26.1° and 37.3° in another within the same asymmetric unit nih.gov. This indicates that crystal packing forces can influence the molecule's conformation.
Due to the absence of specific research findings, no data tables on the molecular dynamics or conformational analysis of this compound can be provided at this time. Further theoretical and computational investigation is required to elucidate the three-dimensional structure and dynamic behavior of this compound.
Applications in Advanced Materials Science
Luminescent Materials and Optoelectronics
The photophysical properties of bis-benzimidazole derivatives make them attractive candidates for use in luminescent materials and optoelectronic devices. Their ability to form stable complexes with various metal ions allows for the tuning of their emission characteristics, leading to applications in areas such as organic light-emitting diodes (OLEDs).
Metal complexes of bis-benzimidazole ligands often exhibit interesting photoluminescent behavior, including phosphorescence and high quantum yields. While specific data for 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene complexes are not extensively documented in readily available literature, studies on analogous structures provide insight into their potential properties.
For instance, heteroleptic ruthenium(II) complexes containing 2-(1H-benzo[d]imidazol-2-yl)quinoline have been synthesized and their photophysical properties investigated. researchgate.net Similarly, the luminescence of coinage metal complexes with bulky benzimidazolyl carbenes has been shown to result in high photoluminescence quantum yields, exceeding 80% in some cases. frontiersin.org Gold(I) complexes with alkynylcoumarin chromophores and water-soluble phosphines have also demonstrated significant triplet state and phosphorescence quantum yields. ub.edu
The photophysical properties of such complexes are often dependent on the nature of the metal center and the ligand architecture. The introduction of a heavy metal atom can enhance intersystem crossing, leading to phosphorescence. The quantum yield, a measure of the efficiency of the photoluminescent process, is a critical parameter for the performance of light-emitting materials.
Table 1: Photophysical Data for Selected Benzimidazole-Based Complexes
| Complex/Ligand | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| [Zn(bmib)(HCOO)₂]·3H₂O | 460 | Not specified | ynu.edu.cn |
| [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)] | 470 | Not specified | ynu.edu.cn |
| Pyrene-Benzimidazole Derivative (Compound B) | 454 (in OLED) | 4.3 (EQE in OLED) | nih.gov |
| Gold(I) Complex with Alkynylcoumarin (Derivative 1) | Not specified | ϕT ≈ 0.05 to 0.35 | ub.edu |
| Coinage Metal Complexes with Benzimidazolyl Carbene | ~430 | > 80 | frontiersin.org |
Note: The data presented is for analogous or related compounds to infer the potential properties of this compound complexes. bmib = 1,4-bis(2-ethyl-1H-imidazol-1-yl)benzene; tdc = 2,5-thiophenedicarboxylic acid.
The promising luminescent properties of bis-benzimidazole complexes have led to their exploration in the fabrication of organic light-emitting diodes (OLEDs). These compounds can function as emitters, hosts, or electron-transporting materials within the device architecture.
For example, luminescent platinum(II) complexes of 1,3-bis(N-alkylbenzimidazol-2'-yl)benzene ligands have been successfully utilized in the fabrication of efficient OLEDs. nih.gov These complexes can exhibit tunable emission colors and high current and external quantum efficiencies. nih.gov Furthermore, pyrene-benzimidazole derivatives have been investigated as novel blue emitters for OLEDs, with a non-doped device showing promising performance. nih.gov
The design of an OLED involves the careful selection of materials for each layer to ensure efficient charge injection, transport, and recombination, leading to light emission. The energy levels (HOMO and LUMO) of the benzimidazole-based material are crucial for its role and performance in the device. Bipolar host materials, capable of transporting both holes and electrons, are particularly desirable for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). While specific device data for this compound is scarce, the performance of related materials underscores the potential of this class of compounds.
Table 2: Performance of Selected OLEDs Incorporating Benzimidazole (B57391) Derivatives
| Device Structure / Emitter | Max. Efficiency (cd/A) | External Quantum Efficiency (%) | Color | Reference |
| Pt(II) complex with 1,3-bis(N-alkylbenzimidazol-2'-yl)benzene | High | High | Tunable | nih.gov |
| Pyrene-Benzimidazole Derivative (Compound B) | Not specified | 4.3 | Blue | nih.gov |
| Ir(ppy)₃ in BTZ-CZ host | 98.8 | 28.0 | Green | bohrium.com |
| Iridium complex with 2-cyclohexenyl-1-phenyl-1H-benzo[d]imidazole (Ir-1) | 43.6 | 9.5 | Bluish-green | researchgate.net |
Note: The data presented is for OLEDs using derivatives or analogues of the subject compound. BTZ-CZ is a benzothiazole-carbazole based host.
Polymer Chemistry and Composites
The incorporation of rigid and thermally stable units like bis-benzimidazoles into polymer backbones can significantly enhance the properties of the resulting materials. These enhancements are particularly relevant for high-performance polymers used in demanding applications.
While direct evidence for the use of this compound as a cross-linking agent is not prominent in the reviewed literature, the general reactivity of the N-H groups in the benzimidazole rings suggests its potential for such applications. Cross-linking introduces a network structure into polymers, which can improve their mechanical strength, thermal stability, and chemical resistance.
More commonly, bis-benzimidazole derivatives are used as co-monomers in polymerization reactions. For example, benzimidazole-containing aromatic polyimides have been synthesized through the polycondensation of diamines containing benzimidazole units with dianhydrides. researchgate.net The incorporation of the bis-benzimidazole moiety into the polymer chain imparts its inherent rigidity and thermal stability to the resulting macromolecule. Poly(arylene ether benzimidazole)s have also been prepared through the aromatic nucleophilic displacement reaction of bis[(4-hydroxyphenyl)benzimidazole] compounds with activated aromatic difluoro compounds. kpi.ua
A key advantage of incorporating bis-benzimidazole units into polymers is the significant improvement in their thermal stability. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical resistance. researchgate.net The inclusion of benzimidazole moieties, even as a co-monomer, can elevate the glass transition temperature (Tg) and the decomposition temperature of the polymer.
For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been shown to possess remarkably high glass transition temperatures (Tg up to 348 °C) and good thermal stability. researchgate.net Similarly, poly(arylene ether ketone)s bearing N-arylenebenzimidazole units exhibit high thermal stability, with 5% weight loss temperatures exceeding 500 °C in nitrogen. The thermal properties of such polymers are often directly related to the content of the benzimidazole units in the copolymer. semanticscholar.orgnih.gov
Table 3: Thermal Properties of Polymers Containing Benzimidazole Moieties
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| Poly(2H-benzimidazol-2-one) Homopolymer | 348 | Good thermal stability | researchgate.net |
| Poly(arylene ether benzimidazole)s | 264 - 352 | Not specified | kpi.ua |
| Poly(benzimidazole imide)s | > 450 | 551 - 554 | semanticscholar.orgnih.gov |
| Poly(MMA-co-AOMMI) | Higher than neat PMMA | Higher than neat PMMA | researchgate.net |
Note: This table presents data for various polymers containing benzimidazole units to illustrate the general effect on thermal properties. AOMMI = 2-allyloxymethyl-1-methylimidazole.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Bis-benzimidazole ligands, with their rigid structure and multiple coordination sites, are promising candidates for the construction of novel MOFs.
While the use of this compound as a linker in MOF synthesis is not extensively reported, studies on its isomers and related compounds highlight the potential of this class of molecules. For example, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene has been used as an organic linker to create novel MOFs with applications in gas adsorption. mdpi.comresearchgate.net Similarly, MOFs have been constructed using 1,4-di(1H-imidazol-4-yl)benzene and various carboxylate co-ligands, which exhibit interesting properties such as selective sensing of metal ions and organic molecules. rsc.org
The synthesis of MOFs with bis-imidazole ligands has been shown to yield diverse structures, from one-dimensional chains to three-dimensional frameworks, depending on the metal ion and the specific ligand used. ynu.edu.cn These materials can exhibit properties such as good thermal stability and luminescence, making them potentially useful in areas like gas storage, separation, and sensing. ynu.edu.cnrsc.orgnih.gov The rigid and planar nature of this compound could lead to the formation of well-defined porous structures if successfully incorporated into a MOF architecture.
Utilization as Linker Molecules in MOF Construction
While direct studies detailing the use of this compound as a linker in MOF construction are not extensively documented, the broader class of benzimidazole-containing molecules has demonstrated significant promise in this area. For instance, a related compound, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), has been successfully employed as an organic linker to create novel MOFs with metal ions such as aluminum, chromium, and copper. mdpi.comresearchgate.net The benzimidazole moieties in these linkers provide effective coordination sites for metal ions, facilitating the assembly of porous, crystalline frameworks. mdpi.comresearchgate.net Given the structural similarities, it is plausible that this compound could also serve as a versatile linker, potentially leading to MOFs with distinct topologies and properties due to the different geometric arrangement of the coordinating groups.
Gas Adsorption and Separation Properties in MOF Systems
The application of MOFs in gas adsorption and separation is a field of intensive research. The performance of these materials is largely dictated by their pore size, surface area, and the chemical nature of the internal surfaces. MOFs constructed from the related linker TIBM have shown notable capabilities in carbon dioxide adsorption. mdpi.comresearchgate.net
Specifically, a copper-based MOF using the TIBM linker (TIBM-Cu) exhibited a CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K. mdpi.comresearchgate.net This performance is attributed to the presence of open copper sites within the framework. mdpi.comresearchgate.net Furthermore, this MOF demonstrated a considerable selectivity for CO2 over N2, a crucial factor for applications such as flue gas separation. mdpi.comresearchgate.net
Table 1: Gas Adsorption Properties of TIBM-Based MOFs
| MOF | CO2 Adsorption Capacity (mmol/g) at 1 bar, 298 K | CO2/N2 Selectivity |
| TIBM-Cu | 3.60 | 53 |
| TIBM-Al | 2.1 | 35 |
| TIBM-Cr | 1.6 | 10 |
This data is for MOFs based on the related linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) and is presented to illustrate the potential of benzimidazole-based linkers in gas adsorption applications. mdpi.comresearchgate.net
Although direct experimental data for MOFs synthesized with this compound is not available, the findings from TIBM-based systems suggest that MOFs derived from this linker could also exhibit interesting gas adsorption and separation characteristics. The specific arrangement of the benzimidazole units in the 1,2-isomer would likely result in a different pore environment, potentially leading to altered adsorption capacities and selectivities.
Liquid Crystalline Materials Development
The development of liquid crystalline materials from benzimidazole derivatives is an emerging area of interest. The rigid, aromatic nature of the benzimidazole core is a favorable characteristic for the formation of liquid crystalline phases. Research on 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene has shown that it can form supramolecular columnar liquid crystals through hydrogen bonding with gallic acid derivatives. researchgate.net These materials exhibit broad mesomorphic ranges and are fluorescent, indicating their potential for applications in optical and electronic devices. researchgate.net
While there is no specific research on the liquid crystalline properties of this compound, the general principles of liquid crystal design suggest that its molecular shape and ability to participate in intermolecular interactions could lead to mesophase formation. The less symmetric nature of the 1,2-isomer compared to the 1,3,5-isomer might result in different packing arrangements and, consequently, different liquid crystalline behaviors. Further investigation into the self-assembly of this compound and its derivatives could reveal novel liquid crystalline materials.
Catalytic Applications of Bis Benzimidazole Systems
Metal-Complex Catalysis
Metal complexes incorporating bis-benzimidazole ligands are central to their catalytic applications. The two benzimidazole (B57391) units can act as a bidentate ligand, binding to a metal center to form a stable chelate ring. This coordination stabilizes the metal, allowing it to participate in catalytic cycles without decomposition. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the substituents on the benzimidazole rings or the benzene (B151609) backbone.
While N-heterocyclic carbenes (NHCs) derived from imidazole (B134444) and benzimidazole precursors are renowned for their role in robust olefin metathesis catalysts, such as second-generation Grubbs and Hoveyda-Grubbs catalysts, the direct application of complexes derived from 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene in this area is not extensively documented. nih.govbeilstein-journals.org The potential exists to convert this bis-benzimidazole into a chelating bis-NHC ligand. Such a ligand could offer unique steric and electronic properties to a ruthenium center, potentially influencing the stability and activity of the resulting metathesis catalyst. researchgate.net Theoretical and experimental studies on related imidazole-based systems show that the ligand architecture is crucial for catalytic performance. uib.no
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another area where NHC-metal complexes have shown promise. The strong σ-donating character of NHC ligands can activate metal centers for this transformation. Although specific studies employing this compound in hydroamination are scarce, the fundamental properties of its derived NHC ligand suggest potential applicability in this field.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, has seen significant advancements through the use of palladium catalysts supported by NHC ligands. Benzimidazole-derived NHC precursors, in particular, have been successfully used to generate highly active catalysts for this transformation. medjchem.com
Complexes derived from chelating bis(benzimidazolin-2-ylidene) ligands, which are structurally analogous to the NHC that would be formed from this compound, have been systematically studied in nickel-catalyzed Suzuki-Miyaura coupling. acs.org Research has shown that well-defined, bench-stable Ni(II) precatalysts of the type (bisNHC)NiBr₂, featuring various wingtip groups, are competent catalysts for the coupling of aryl sulfamates with arylboronic acids under mild conditions. acs.org The steric and electronic properties of the bis-NHC ligand, such as the bite angle and buried volume, were found to significantly impact catalytic performance. acs.org For instance, a bis-NHC nickel complex with cyclohexylmethyl wingtip groups demonstrated the highest activity, attributed to its large bite angle, high percentage of buried volume, and strong electron-donating ability. acs.org
| Precatalyst Type | Reactants | Conditions | Yield (%) | Reference |
| (bisNHC)NiBr₂ | Aryl Sulfamate, Arylboronic Acid | Mild | High | acs.org |
| (SIPr)Pd(allyl)Cl | Imidazo[1,2-a]pyridine, Arylboronic Acid | Microwave, 1h | Good-Excellent | medjchem.com |
| Pd(OAc)₂ / Benzimidazolium Salt | Aryl Halide, Boronic Acid | Microwave | - | nih.gov |
This table summarizes the application of related benzimidazole-based NHC complexes in Suzuki-Miyaura coupling reactions.
These findings suggest that a palladium or nickel complex of a bis-NHC ligand derived from this compound would be a promising candidate for Suzuki-Miyaura coupling catalysis.
Metal complexes featuring bis-benzimidazole ligands have been investigated as catalysts for oxidation reactions. A notable example involves a ruthenium complex with the ligand 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine (bpbp), a structurally related tridentate ligand. This complex, [Ru(bpbp)(pydic)], was shown to effectively catalyze the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using hydrogen peroxide as the oxidant. researchgate.net The reaction achieved a 70% yield under optimized conditions, demonstrating the capability of such complexes to mediate selective oxidation. researchgate.net
The catalytic system's efficiency depends on several factors, as shown in the table below.
| Substrate | Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (1H-benzo[d]imidazol-2-yl)methanol | [Ru(bpbp)(pydic)] | H₂O₂ | 50 | 5 | 70 | researchgate.net |
This table presents data from the catalytic oxidation of a benzimidazole-containing alcohol using a related Ru-bis(benzimidazole) complex.
While direct studies on this compound complexes for reduction processes are limited, the redox-active nature of coordinated metals like copper and zinc in benzimidazole complexes suggests their potential in mediating electron transfer processes. nih.gov
Ligand Design for Organometallic Catalysts (e.g., N-Heterocyclic Carbene (NHC) Precursors)
One of the most significant applications of this compound is its role as a precursor for chelating bis(N-heterocyclic carbene) ligands. Stable NHCs have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties, which lead to robust metal-ligand bonds. pageplace.de
The synthesis of NHC precursors typically involves the N-alkylation or N-arylation of the parent heterocycle (in this case, the two benzimidazole units) to form a bis(benzimidazolium) salt. beilstein-journals.org Subsequent deprotonation of this salt with a strong base yields the free bis-NHC, which can be coordinated to a metal center in situ or isolated as a stable compound.
The structure of this compound is particularly advantageous for creating a chelating ligand. The benzene linker holds the two benzimidazole units in a fixed orientation, predisposing them to bind to a single metal center in a bidentate fashion. This chelate effect typically results in more stable and often more active catalysts compared to those with monodentate ligands. The steric and electronic environment around the metal can be systematically modified by changing the substituents on the nitrogen atoms of the benzimidazolium precursor, allowing for the fine-tuning of the catalyst's properties for specific applications like the Suzuki-Miyaura coupling. acs.org
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions where complexes of this compound derivatives are active, the mechanism generally follows established pathways for related catalysts.
In the Suzuki-Miyaura coupling catalyzed by a Pd(0)-bis-NHC complex, the cycle is believed to proceed through three key steps:
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center to form a Pd(II) intermediate. nih.gov
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.gov
For Ni-catalyzed systems using bis-NHC ligands, mechanistic studies suggest that Ni(II) precatalysts can be reduced in situ to form active Ni(I) or Ni(0) species, which then enter the catalytic cycle. acs.org
In olefin metathesis , the widely accepted Chauvin mechanism involves the reaction of an olefin with a metal-alkylidene complex. This proceeds through a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate, which leads to the scrambling and redistribution of the alkylidene fragments. The design of the NHC ligand directly influences the stability of the intermediates and the rates of the individual steps in this cycle. beilstein-journals.org
Chemical Sensing and Detection Applications
Fluorescent Chemosensors for Metal Ions
The 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene scaffold is a prominent structural motif in the design of fluorescent chemosensors for the detection of metal ions. The benzimidazole (B57391) units can act as effective binding sites for metal ions, and this interaction can lead to significant changes in the fluorescence properties of the molecule, enabling sensitive and selective detection.
Derivatives of the benzimidazole structure have demonstrated high selectivity and sensitivity for a range of metal ions. For instance, a benzimidazole-based fluorescent probe, DQBM-B, was synthesized for the selective recognition of Co(II) ions. This probe exhibited a significant decrease in fluorescence intensity upon the addition of Co2+, with a detection limit of 3.56 μmol L−1 nih.gov. The presence of other metal ions did not interfere with the specific interaction between the probe and Co2+ nih.gov.
Similarly, a benzimidazole-derived fluorescent chemosensor showed selective "turn-off" detection of Cu(II) and ratiometric "turn-on" detection of Zn(II) in an aqueous solution acs.org. The sensor exhibited a linear response for Cu2+ in the range of 0–5 μM with a detection limit of 0.16 μM, and for Zn2+ in the range of 0–10 μM with a detection limit of 0.1 μM acs.org. Another benzimidazole-based fluorescent chemosensor was developed for the selective recognition of Cu2+ in an aqueous medium, with a detection limit of 9.76 μM nih.gov.
Furthermore, a new fluorescent chemosensor based on 8-aminoquinoline bearing a benzimidazole moiety demonstrated a highly selective and sensitive "turn-on" fluorescence response to Zn2+ ions in methanol (B129727), with a calculated detection limit of 1.76 × 10−7 M . Benzothiazole-based fluorescence sensors have also been synthesized for the "turn-off" fluorescence detection of Fe3+ ions in aqueous solutions and living cells, with detection limits as low as 5.86 μM researchgate.net.
| Target Ion | Sensing Behavior | Detection Limit | Reference Compound |
|---|---|---|---|
| Co(II) | Fluorescence Quenching | 3.56 μmol L−1 | DQBM-B |
| Cu(II) | Turn-off Fluorescence | 0.16 μM | BBMP |
| Zn(II) | Ratiometric Turn-on | 0.1 μM | BBMP |
| Cu(II) | Selective Recognition | 9.76 μM | Benzimidazole-based dipodal receptor |
| Zn(II) | Turn-on Fluorescence | 0.176 μM | 8-aminoquinoline with benzimidazole moiety |
| Fe(III) | Turn-off Fluorescence | 5.86 μM | Benzothiazole-based sensor |
The fluorescence modulation in benzimidazole-based chemosensors upon ion binding is often governed by mechanisms such as Photo-induced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
In the case of the Co(II) selective probe DQBM-B, the quenching of fluorescence upon Co2+ binding is attributed to a Photoinduced Electron Transfer (PET) process nih.gov. PET-based fluorescent probes are typically composed of a fluorophore linked to a recognition group. The interaction with the target analyte can suppress or activate the PET process, leading to a "turn-on" or "turn-off" fluorescence response rsc.org. A benzimidazole–piperazine–coumarin based supramolecular system also utilizes host-retarded PET for sensitive detection of analytes nih.gov.
The Intramolecular Charge Transfer (ICT) mechanism is also prevalent in benzimidazole-based sensors. For example, a benzimidazole–chalcone derivative functions as an optical probe for Zn2+ based on ICT interaction involving bi-dentate chelation researchgate.net. A triphenylamine benzimidazole-based chemosensor for cyanide detection operates via the ICT mechanism, where the benzimidazole-2-acetonitrile group acts as an acceptor and the triphenylamine moiety as an electron donor rsc.org. The binding of the analyte disrupts the ICT process, leading to a detectable change in fluorescence rsc.org.
Colorimetric Sensors for Anions
The this compound framework is also a promising candidate for the development of colorimetric sensors for anions. The N-H protons on the benzimidazole rings can act as hydrogen bond donors, interacting with anions and leading to a color change that can be observed with the naked eye.
Novel bis(pyrrole-benzimidazole) conjugates have been investigated as colorimetric anion recognition motifs ias.ac.in. These compounds exhibit selective interaction with fluoride (B91410) ions. Bridging two pyrrole-benzimidazole units with a conjugating spacer, such as quinoxaline, can lead to a stepwise double deprotonation of the benzimidazole protons upon the addition of fluoride ions, resulting in a strong colorimetric and fluorometric response ias.ac.in. The acidity of the hydrogen-bond donor sites plays a crucial role in the anion complexation mechanism and selectivity ias.ac.in.
Furthermore, a blue fluorescent triarylboron-functionalized bisbenzimidazole has been synthesized and its utility in sensing cyanide and halide anions was examined nih.gov. Only the smaller fluoride and cyanide anions were able to bind to the boron atom, resulting in a "turn-off" fluorescence response nih.gov.
pH-Sensitive Sensing Systems
The protonatable nitrogen atoms in the imidazole (B134444) rings of this compound make it inherently sensitive to changes in pH. This property has been exploited in the design of pH-sensitive fluorescent probes.
A benzimidazole-based fluorescent probe, BVD, synthesized by bridging triphenylamine and benzimidazole, exhibits strong emission enhancement in the far-red region in acidic conditions, with a pKa value of 4.14 researchgate.net. This probe shows a linear response to acidity in the pH range of 4.52–3.37, demonstrating its potential for monitoring pH variations in real-time researchgate.net.
Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have also been characterized as novel pH probes mdpi.com. These systems are unionized at neutral pH, and their transition to monocationic forms occurs at pH values between 3 and 5, accompanied by significant changes in their spectroscopic responses, making them suitable for detecting acidic conditions mdpi.com. Computational studies have identified the imidazole imino nitrogen as the most favorable protonation site mdpi.com.
Real-World Sample Analysis and Bioimaging (as a sensing tool)
The high sensitivity and selectivity of sensors based on the this compound scaffold have led to their application in the analysis of real-world samples and for bioimaging.
A benzimidazole-based fluorescent chemosensor for Cu2+ and its complex for sensing H2PO4− have shown potential for application in biological and environmental sample analyses due to their low detection limits nih.gov. Another benzimidazole derivative has been successfully applied in water sample analysis for the detection of Zn2+ .
In the realm of bioimaging, benzimidazole derivatives have shown promise as optical sensors. For instance, bis(benzimidazole) complexes have been shown to be taken up by human liver cells and liver cancer cells, making them suitable for bioimaging mdpi.com. A turn-on fluorescent probe, BVD, has demonstrated excellent cell membrane permeability and has been successfully used to visualize intracellular pH fluctuations in living cells without interference from autofluorescence researchgate.net. Similarly, benzothiazole-based fluorescence sensors with low cell toxicity have been used to monitor the presence of Fe3+ ions in living cells researchgate.net.
Interactions with Biological Macromolecules Mechanistic Studies
Enzyme Interaction Mechanisms (e.g., Topoisomerase Inhibition)
A primary mechanism of action for many bis-benzimidazole derivatives is the inhibition of DNA topoisomerases. nih.govacs.org These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By inhibiting topoisomerases, these compounds lead to the accumulation of DNA strand breaks, which triggers cell death. acs.org
Both human topoisomerase I (Hu Topo I) and topoisomerase II have been identified as targets. rsc.orgacs.orgnih.gov Molecular docking studies suggest that these compounds can bind to the topoisomerase-DNA complex. acs.org The mechanism is often uncompetitive, where the compound binds to and stabilizes the transient covalent complex formed between the enzyme and the cleaved DNA strand. acs.org This prevents the re-ligation step, leading to permanent DNA damage. acs.org Certain alkynyl-bisbenzimidazoles have demonstrated selective and effective inhibition of bacterial E. coli topoisomerase I over human topoisomerases, highlighting the potential for developing selective antibacterial agents. nih.gov
Table 2: Topoisomerase Inhibitory Activity of Benzimidazole (B57391) Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 12b | Human Topoisomerase I | 16 |
| DPA 151 | E. coli Topoisomerase I | 2.47-6.63 |
| DPA 152 | E. coli Topoisomerase I | 2.47-6.63 |
| DPA 153 | E. coli Topoisomerase I | 2.47-6.63 |
| DPA 154 | E. coli Topoisomerase I | 2.47-6.63 |
IC50 is the concentration required to inhibit 50% of the enzyme's activity. acs.orgnih.gov
Protein Binding Studies (General Mechanisms)
The benzimidazole scaffold is a versatile structural motif that facilitates interactions with a wide range of proteins and enzymes, not limited to those directly associated with DNA. researchgate.net The binding mechanisms are typically non-covalent and involve a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces between the ligand and the amino acid residues within a protein's binding site. The specific nature of these interactions is dependent on the three-dimensional structure of the protein's binding pocket and the particular substitutions on the benzimidazole core. This ability to interact with various protein targets contributes to the broad spectrum of biological activities reported for benzimidazole derivatives. researchgate.net
Future Directions and Research Opportunities
Advanced Synthetic Routes and Scalability
The traditional synthesis of bis(benzimidazole) compounds often involves the condensation of an aromatic diamine with a dicarboxylic acid under harsh conditions, requiring high temperatures and strong acids like polyphosphoric acid. nih.gov While effective at a lab scale, these methods often lack the efficiency, sustainability, and scalability required for industrial applications.
Future research will likely focus on developing more advanced and scalable synthetic methodologies. Key areas of exploration include:
One-Pot Reactions: Designing one-pot syntheses from readily available starting materials would significantly improve efficiency and reduce waste. Methodologies that combine C-N bond formation and cyclization in a single step are highly desirable. rsc.org
Green Catalysis: The use of heterogeneous, recyclable catalysts, such as magnetic nanoparticles, could offer an environmentally benign alternative to corrosive acid catalysts. nih.gov These approaches often allow for milder reaction conditions, easier product purification, and catalyst reuse, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of benzimidazole (B57391) derivatives. connectjournals.com Optimizing microwave-assisted protocols for 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene could lead to rapid and high-yield production.
Flow Chemistry: For large-scale industrial production, transitioning from batch to continuous flow processes offers superior control over reaction parameters, improved safety, and higher throughput. Developing a flow synthesis route would be a significant step towards the commercial viability of this compound and its derivatives.
A comparative overview of traditional versus potential advanced synthetic methods is presented below.
| Feature | Traditional Method (e.g., PPA) | Advanced Future Methods |
| Catalyst | Strong, corrosive acids | Recyclable nanocatalysts, metal-free catalysts |
| Solvent | High-boiling, viscous solvents | Green solvents (e.g., water, ethanol) or solvent-free |
| Reaction Time | Often >12 hours | Minutes to a few hours |
| Temperature | High (>200 °C) | Room temperature to moderate heating |
| Scalability | Poor | Potentially high (especially with flow chemistry) |
| Waste | Significant acid waste, difficult purification | Minimal waste, easier purification |
Exploration of Novel Coordination Modes and Architectures
The two nitrogen atoms in each benzimidazole ring make this compound an excellent chelating ligand for a wide range of metal ions. The ortho-positioning of the benzimidazole units imposes specific geometric constraints, which can be exploited to create unique coordination architectures.
Future research in this area will involve:
Coordination Polymers (CPs): The flexible nature of the benzimidazole units allows for the formation of diverse CPs, from one-dimensional (1D) chains to two-dimensional (2D) networks and three-dimensional (3D) frameworks. nih.govmdpi.com Systematic studies with various transition metals (e.g., Cu(II), Zn(II), Co(II)) and auxiliary ligands (e.g., carboxylates) will be crucial to understand how to control the final topology. nih.govbit.edu.cn
Metal-Organic Frameworks (MOFs): While related tris(benzimidazole)benzene ligands have been used to construct MOFs for applications like CO2 capture, the potential of the 1,2-bis(benzimidazole) isomer as a linker is largely unexplored. mdpi.comresearchgate.net Its lower symmetry compared to the 1,3,5-substituted analogue could lead to MOFs with novel topologies and potentially enhanced properties in gas storage, separation, or catalysis.
Supramolecular Self-Assembly: The N-H groups of the benzimidazole rings can act as hydrogen bond donors, while the imine nitrogens are acceptors. This facilitates the formation of intricate supramolecular assemblies through hydrogen bonding and π-π stacking interactions, which can be used to construct complex, multi-component architectures.
Design of Next-Generation Functional Materials
The unique electronic properties and coordination capabilities of this compound make it a promising building block for a new generation of functional materials.
Key future directions include:
Luminescent Materials: Metal complexes of benzimidazole derivatives are known to exhibit strong luminescence. mdpi.com Platinum(II) complexes with similar 1,3-bis(benzimidazol-2'-yl)benzene ligands have shown promise in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Future work should focus on synthesizing and characterizing metal complexes (e.g., with Pt(II), Ir(III), Zn(II)) of the 1,2-isomer to explore their photophysical properties and potential for use in energy-efficient displays and lighting.
Catalysis: N-heterocyclic carbene (NHC) complexes derived from benzimidazoles are widely used in catalysis. nih.gov Metal complexes of this compound could serve as robust catalysts for a variety of organic transformations, such as cross-coupling reactions.
Chemoresistive Materials: The ability of the benzimidazole moiety to interact with various analytes could be harnessed to create chemoresistive sensors. By incorporating the compound into polymers or onto electrode surfaces, materials that exhibit a change in electrical resistance upon exposure to specific gases or volatile organic compounds could be developed.
Integration of Computational Studies for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and materials before their synthesis. niscpr.res.in Integrating computational studies will be essential for the rational design of new materials based on this compound.
Future research should leverage computational methods to:
Predict Geometric and Electronic Structures: DFT calculations can provide insights into the preferred conformations of the ligand and its metal complexes, as well as their frontier molecular orbital (HOMO-LUMO) energies. researchgate.net This information is crucial for understanding electronic properties and predicting reactivity. researchgate.net
Simulate Spectroscopic Properties: Computational tools can simulate UV-Vis, IR, and NMR spectra, aiding in the characterization of newly synthesized compounds and their metal complexes. researchgate.netnih.gov
Model Host-Guest Interactions: For applications in sensing or catalysis, computational docking and molecular dynamics simulations can model the interactions between the compound (or its metal complex) and target analytes or substrates. This allows for the pre-screening of candidates and the design of molecules with enhanced selectivity and affinity. ekb.eg
Design for Optoelectronic Properties: Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of potential luminescent materials, helping to design molecules with desired emission colors and quantum yields for applications like OLEDs. nih.gov
Expanding Sensing Applications beyond Current Scope
The benzimidazole scaffold is a common feature in fluorescent chemosensors due to its strong coordination ability and favorable photophysical properties. researchgate.net Derivatives have been developed to detect a range of analytes, including metal ions and anions. nih.govnih.gov
The future of this compound in sensing applications could involve:
Selective Ion Detection: By functionalizing the benzene (B151609) backbone or the benzimidazole rings, the ligand's selectivity can be tuned. This could lead to highly selective fluorescent or colorimetric sensors for environmentally relevant heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or biologically important cations (e.g., Zn²⁺, Fe³⁺). researchgate.net
Anion Sensing: While cation sensing is more common, designing receptors for anions like fluoride (B91410) or cyanide is an area of growing interest. nih.govnih.gov The N-H protons on the benzimidazole rings could serve as hydrogen-bond donors for anion recognition.
Sensing of Neutral Molecules: There is potential to develop sensors for important neutral molecules, such as nitroaromatic compounds (explosives) or hazardous organic solvents. nih.gov The electron-rich aromatic system of the compound could interact with electron-deficient analytes, leading to a detectable fluorescence quenching.
Biological Imaging: By improving water solubility and biocompatibility, derivatives of this compound could be developed as fluorescent probes for imaging ions or biomolecules within living cells, contributing to diagnostics and the study of cellular processes. mdpi.com
The table below summarizes potential sensing targets and the design strategies that could be employed.
| Target Analyte | Potential Design Strategy | Detection Mechanism |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with benzimidazole nitrogens | Fluorescence quenching or enhancement |
| Biologically Relevant Cations (e.g., Zn²⁺, Fe³⁺) | Formation of a rigid chelate complex | Chelation-enhanced fluorescence (CHEF) |
| Anions (e.g., F⁻, CN⁻) | Functionalization with Lewis acidic sites (e.g., boronic acids) | Interruption of charge transfer, fluorescence quenching |
| Nitroaromatics | Use of the electron-rich π-system | Photoinduced electron transfer (PET), fluorescence quenching |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,2-bis(1H-benzo[d]imidazol-2-yl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of 1,2-diaminobenzene with benzene-1,2-dicarboxylic acid under reflux in polyphosphoric acid (PPA) at 200°C. Yield optimization (up to 90%) requires precise stoichiometric ratios (2:1 diamine:acid), inert atmosphere (argon), and purification via recrystallization in methanol or acetonide .
- Data : Reaction yields vary with solvent choice: methanol yields 90% (light brown solid), while acetonitrile yields 85% for analogous derivatives .
Q. How is the crystal structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) confirms orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 9.1258 Å, b = 10.6225 Å, c = 30.1870 Å. Hydrogen bonding networks (N–H⋯N/O and C–H⋯π interactions) stabilize the structure .
- Key Data :
- Benzimidazole C–N bond lengths: 1.312–1.358 Å (indicative of aromatic delocalization).
- Dihedral angle between benzimidazole planes: 75.04° .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with imidazole NH protons as broad singlets (δ ~12.5 ppm) in DMSO-d₆ .
- IR : Stretching vibrations at 1600–1450 cm⁻¹ (C=N/C=C) and 3400–3200 cm⁻¹ (N–H) confirm the heterocyclic framework .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate electronic properties?
- Methodology : Hybrid functionals (e.g., B3LYP with 20% exact exchange) predict HOMO-LUMO gaps (~4.1 eV) and charge distribution. Basis sets like 6-31G(d) are used for geometry optimization .
- Data :
- HOMO localized on benzimidazole π-systems; LUMO on central benzene ring.
- Solvent effects (via COSMO model) reduce HOMO-LUMO gaps by ~0.3 eV in polar solvents .
Q. What role does this compound play in coordination chemistry?
- Methodology : The ligand forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via N-donor sites. Chelation is enhanced by pre-organization of benzimidazole units, with log K values >10 for Zn²⁺ in aqueous ethanol .
- Structural Insight : Metal coordination induces planarization (dihedral angle <10°), confirmed by XRD of analogous complexes .
Q. How can solvent and pH influence protonation/deprotonation equilibria in aqueous media?
- Methodology : Potentiometric titration in DMSO/H₂O (1:4) reveals two protonation steps (pKₐ1 = 4.2, pKₐ2 = 9.8). Deprotonation at N–H sites increases solubility >10-fold in alkaline conditions (pH >10) .
Q. What strategies resolve contradictions in reported synthesis yields or spectral data?
- Methodology :
- Yield discrepancies : Trace moisture in PPA reduces yields by 15–20%; strict anhydrous conditions are critical .
- NMR variability : Aggregation in non-polar solvents (e.g., CDCl₃) broadens NH signals; use DMSO-d₆ for clarity .
Key Notes
- Computational studies must validate experimental findings (e.g., XRD vs. DFT bond lengths).
- Contradictions in data often arise from solvent purity, crystallographic resolution, or functional choice in DFT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
